Cyclohexanesulfonyl-acetic acid ethyl ester
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Overview
Description
Cyclohexanesulfonyl-acetic acid ethyl ester is an organic compound with the molecular formula C10H18O4S. It is a derivative of sulfonyl acetic acid and is characterized by the presence of a cyclohexane ring attached to a sulfonyl group, which is further connected to an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanesulfonyl-acetic acid ethyl ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically occurs under mild conditions and involves the reaction of cyclohexanesulfonyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Cyclohexanesulfonyl-acetic acid and ethanol.
Reduction: Cyclohexanesulfonyl-ethanol.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanesulfonyl-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of cyclohexanesulfonyl-acetic acid ethyl ester involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Cyclohexanesulfonyl-acetic acid ethyl ester can be compared with other sulfonyl and ester compounds:
Cyclohexanesulfonyl chloride: Similar in structure but lacks the ester group, making it more reactive and suitable for different applications.
Ethyl acetate: A simple ester that is widely used as a solvent but lacks the sulfonyl functionality.
Methanesulfonyl-acetic acid ethyl ester: Similar in structure but with a methane group instead of a cyclohexane ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclohexane ring, sulfonyl group, and ester functionality, which imparts distinct chemical and physical properties.
Biological Activity
Cyclohexanesulfonyl-acetic acid ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₉H₁₈O₄S
- Molecular Weight : 206.30 g/mol
- CAS Number : Not specifically listed in the provided results but related compounds exist.
This compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by altering the balance between pro-inflammatory and anti-inflammatory lipid mediators. This is particularly relevant in conditions such as asthma and other inflammatory diseases .
- Antiproliferative Activity : Preliminary studies indicate that related compounds can exhibit antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anti-inflammatory Efficacy
In a study investigating the anti-inflammatory properties of related compounds, this compound demonstrated significant efficacy in reducing inflammation in zymosan-induced peritonitis models in mice. This suggests a potential therapeutic application for inflammatory diseases.
Case Study 2: Cancer Cell Line Studies
Research on indoline-based derivatives indicated that compounds structurally related to this compound exhibited potent antiproliferative activity against glioblastoma and multiple myeloma cell lines. These findings support further exploration into its use as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-cyclohexylsulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZJGAIWIFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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